5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
CAS No.: 215298-72-9
Cat. No.: VC7802474
Molecular Formula: C6H7N3O4
Molecular Weight: 185.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 215298-72-9 |
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Molecular Formula | C6H7N3O4 |
Molecular Weight | 185.14 g/mol |
IUPAC Name | 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C6H7N3O4/c1-2-3-5(9(12)13)4(6(10)11)8-7-3/h2H2,1H3,(H,7,8)(H,10,11) |
Standard InChI Key | UDYWTLMYXXTHKR-UHFFFAOYSA-N |
SMILES | CCC1=C(C(=NN1)C(=O)O)[N+](=O)[O-] |
Canonical SMILES | CCC1=C(C(=NN1)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, reflects its substitution pattern:
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Position 1: A hydrogen atom attached to the nitrogen (denoted by 1H).
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Position 3: A carboxylic acid (-COOH) group.
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Position 4: A nitro (-NO₂) group.
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Position 5: An ethyl (-CH₂CH₃) substituent.
The molecular formula is C₆H₇N₃O₄, with a molecular weight of 185.14 g/mol . The nitro and carboxylic acid groups introduce significant polarity, while the ethyl group enhances lipophilicity, potentially affecting solubility and bioavailability.
Table 1: Key Molecular Properties
Property | Value |
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CAS Number | 215298-72-9, 1163120-48-6 |
Molecular Formula | C₆H₇N₃O₄ |
Molecular Weight | 185.14 g/mol |
IUPAC Name | 5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid |
Tautomerism | 1H-pyrazole tautomer favored |
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by its three functional groups:
Nitro Group (-NO₂)
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), yielding 5-ethyl-4-amino-1H-pyrazole-3-carboxylic acid. This product could serve as a precursor for pharmaceuticals .
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Electrophilic Substitution: The nitro group deactivates the ring, directing further substitutions to specific positions.
Carboxylic Acid (-COOH)
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Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions produces esters, enhancing solubility in organic solvents.
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Amidation: Coupling with amines via carbodiimide reagents generates amide derivatives, a common step in drug design .
Ethyl Group (-CH₂CH₃)
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Inertness: The alkyl group typically remains unreactive under mild conditions but may undergo halogenation or oxidation under harsh settings.
Industrial and Research Applications
Pharmaceutical Intermediates
The carboxylic acid moiety allows derivatization into prodrugs or active metabolites. For instance, amide derivatives could mimic urea-based kinase inhibitors .
Agrochemical Development
Nitro pyrazoles are precursors for herbicides and fungicides. The ethyl group’s lipophilicity may improve soil penetration in agricultural formulations.
Comparison with Structural Analogs
Table 2: Comparative Analysis of Pyrazole Derivatives
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